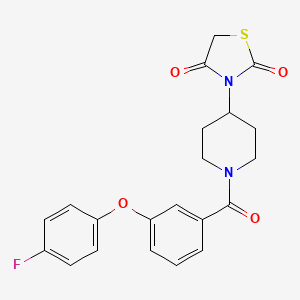

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a fluorophenoxybenzoyl moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Fluorophenoxybenzoyl Intermediate: This step involves the reaction of 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxybenzoyl chloride.

Piperidine Derivative Formation: The 4-fluorophenoxybenzoyl chloride is then reacted with piperidine to form the corresponding piperidin-4-yl derivative.

Thiazolidine-2,4-dione Formation: The final step involves the reaction of the piperidin-4-yl derivative with thiazolidine-2,4-dione under appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various nucleophiles replacing the fluorophenoxy group.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Research indicates that compounds similar to thiazolidine derivatives exhibit a range of pharmacological activities. The thiazolidine ring is associated with various biological effects, including:

- Anticonvulsant Activity : A study demonstrated that thiazolidine derivatives could be synthesized and evaluated for their anticonvulsant properties, showing promising results in animal models .

- Anti-inflammatory Effects : The thiazolidine moiety has been linked to anti-inflammatory activities, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antiviral Research

Thiazolidine compounds have shown potential in antiviral applications. For instance, certain derivatives have been tested for their efficacy against yellow fever virus (YFV), with some demonstrating significant antiviral activity . This suggests that 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione could be explored further in this context.

Drug Development

The unique structural characteristics of this compound make it a candidate for drug development:

- Targeting Metabolic Disorders : Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, share structural similarities with this compound. Research into its effects on glucose metabolism could provide insights into new diabetes treatments.

- Cancer Therapeutics : Some studies have indicated that thiazolidine derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells . The potential of this compound in oncology warrants further exploration.

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidine derivatives:

Mecanismo De Acción

The mechanism of action of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound targets bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial replication.

Pathways Involved: The inhibition of DNA gyrase leads to the disruption of DNA replication and transcription processes, resulting in bacterial cell death.

Comparación Con Compuestos Similares

Similar Compounds

Norfloxacin-thiazolidinedione hybrids: These compounds also feature a thiazolidinedione core and exhibit antimicrobial properties.

Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase, similar to the mechanism of action of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione.

Uniqueness

This compound is unique due to its combined structural features, which confer both antimicrobial and anti-inflammatory properties. Its ability to prevent biofilm formation adds to its potential therapeutic advantages over other similar compounds .

Actividad Biológica

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that incorporates a thiazolidine-2,4-dione core, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19FN2O4S, with a molecular weight of 414.5 g/mol. The structure features a piperidine ring and a fluorophenoxybenzoyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN2O4S |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 2034276-74-7 |

Antimicrobial Activity

Research has indicated that thiazolidine derivatives often exhibit significant antimicrobial properties. A study focusing on similar thiazolidine compounds revealed that they possess inhibitory effects against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Compounds containing thiazolidine rings have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of thiazolidine derivatives has been explored in several studies. For instance, analogs of thiazolidine-2,4-dione have shown promising results in inducing apoptosis in various cancer cell lines such as HeLa and A549 cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways .

Case Studies

-

Antimicrobial Efficacy:

A comparative study assessed the antimicrobial activity of several thiazolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value significantly lower than conventional antibiotics, indicating potent activity . -

Anti-inflammatory Mechanism:

In a controlled experiment, the compound was tested for its ability to reduce inflammation markers in LPS-stimulated macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its use as an anti-inflammatory agent . -

Cytotoxicity Against Cancer Cells:

A recent investigation into the cytotoxic effects of thiazolidine derivatives on breast cancer cell lines revealed that certain compounds led to significant reductions in cell viability compared to untreated controls, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Propiedades

IUPAC Name |

3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEQSXCIJQUGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.